Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate
Overview
Description
“Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate” is a chemical compound. Its molecular formula is C6H6N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Chemical Reactions Analysis
The nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by fluoride anion via nucleophilic aromatic substitution . Additionally, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate has been a subject of interest in vibrational spectroscopy studies. Karnan, Balachandran, and Murugan (2012) conducted a detailed investigation using density functional theory (DFT) to explore the molecular structure, vibrational assignments, and conformer stability of related compounds. Their research provides insights into the molecular stability, bond strength, and electron density distribution, which are crucial for understanding the chemical reactivity and properties of such compounds (Karnan, Balachandran, & Murugan, 2012).
Conformational Stability and Electronic Properties
Balachandran, Lakshmi, and Janaki (2012) analyzed the conformational stability, vibrational spectra, and electronic properties of compounds closely related to this compound. Their DFT-based study revealed the molecular stability and bond strength, alongside HOMO-LUMO analyses that demonstrate charge transfer within these molecules. Such studies are pivotal for the development of new materials and understanding their electronic properties (Balachandran, Lakshmi, & Janaki, 2012).
Catalysis and Asymmetric Synthesis Applications
Research by Ruiz-Olalla, Retamosa, and Cossío (2015) introduced the use of derivatives of this compound in asymmetric synthesis. They demonstrated how homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving nitroalkenes, can catalyze asymmetric Michael additions. This study highlights the potential of such compounds in the development of novel catalytic processes and their importance in synthetic organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Drug Solubility Enhancement
Machado et al. (2013) explored the solubility challenges of drug-like compounds by creating salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound closely related to this compound, using ultrasound irradiation. This innovative approach significantly reduced reaction times and utilized renewable solvents, showcasing a potential pathway for enhancing the solubility of poorly water-soluble pharmaceuticals (Machado et al., 2013).
Safety and Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines has been reported, which might be a future direction for the research of “Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate” and similar compounds .
Properties
IUPAC Name |
methyl 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-5(8(12)15-2)6(10(13)14)7(11)9-4/h3H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZTKKEDONACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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